molecular formula C10H11FN2O B8744988 4-(3-Fluoropyrazin-2-yl)cyclohexanone

4-(3-Fluoropyrazin-2-yl)cyclohexanone

Cat. No.: B8744988
M. Wt: 194.21 g/mol
InChI Key: CPLQCVZWBVBRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoropyrazin-2-yl)cyclohexanone is a high-value fluorinated scaffold designed for advanced research and development in medicinal chemistry. This compound integrates a fluoropyrazine heterocycle with a cyclohexanone moiety, creating a versatile building block for the synthesis of novel chemical entities. The strategic incorporation of fluorine on the pyrazine ring is a recognized strategy in modern drug design, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and electronic characteristics, ultimately fine-tuning its pharmacokinetic profile and biological activity . The cyclohexanone component provides a reactive ketone functional group, making this intermediate highly amenable to further chemical diversification through reactions such as reductive amination, nucleophilic addition, or condensation, enabling researchers to rapidly explore structure-activity relationships. The primary research value of this compound lies in its application as a key synthetic intermediate for constructing potential therapeutic agents. Fluoropyrazine derivatives are of significant interest in the discovery of central nervous system (CNS) active compounds and neuroprotective agents. Research on analogous vinyl sulfoximine and sulfone compounds containing fluorinated heterocycles has demonstrated their potential as potent activators of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key target for combating oxidative stress in neurodegenerative diseases like multiple sclerosis . Furthermore, the structure is highly relevant in the development of agrochemicals, as evidenced by commercial products like the herbicide Clodinafop-propargyl, which also features a fluoropyridinyloxy motif . As a building block, it facilitates the creation of compound libraries for high-throughput screening against various biological targets. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

4-(3-fluoropyrazin-2-yl)cyclohexan-1-one

InChI

InChI=1S/C10H11FN2O/c11-10-9(12-5-6-13-10)7-1-3-8(14)4-2-7/h5-7H,1-4H2

InChI Key

CPLQCVZWBVBRIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=NC=CN=C2F

Origin of Product

United States

Contextualization of Fluorinated Pyrazine and Cyclohexanone Scaffolds in Synthetic Chemistry

Pyrazine (B50134) derivatives, a class of nitrogen-containing heterocycles, are prevalent in numerous biologically active compounds and approved drugs. mdpi.comwisdomlib.org They are often employed as bioisosteres for other aromatic rings like benzene (B151609) or pyridine. pharmablock.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction in many biological systems. pharmablock.com The combination of a pyrazine ring with a fluorine atom, therefore, presents a powerful strategy for fine-tuning the electronic and biological properties of a molecule. rsc.org

On the other hand, the cyclohexanone (B45756) scaffold is a versatile building block in organic synthesis. nih.gov Its carbonyl group is a key functional handle that allows for a wide array of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalizations. pearson.comwikipedia.org This reactivity makes cyclohexanone and its derivatives invaluable intermediates in the synthesis of complex natural products and pharmaceuticals. researchgate.netalphachem.biz

Significance of the 4 3 Fluoropyrazin 2 Yl Cyclohexanone Core in Chemical Synthesis

This duality of reactivity suggests that the molecule could serve as a versatile scaffold for the synthesis of more complex molecular architectures. The pyrazine (B50134) nitrogen atoms could be involved in coordination with metal catalysts or act as a handle for further functionalization. The fluorine atom, in addition to its role in modulating biological activity, can also influence the reactivity of the pyrazine ring.

The cyclohexanone (B45756) moiety offers a plethora of synthetic possibilities. The ketone can be transformed into a variety of other functional groups, such as alcohols, amines, and alkenes, providing access to a diverse range of derivatives. pearson.com Furthermore, the alpha-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions. wikipedia.org

The combination of these two reactive centers in a single molecule makes 4-(3-Fluoropyrazin-2-yl)cyclohexanone a potentially valuable intermediate for the construction of novel heterocyclic systems and compounds with potential biological activity.

Overview of Current Research Trajectories Involving Cyclohexanone and Fluorinated Heterocyclic Derivatives

Current research in the field of fluorinated heterocyclic compounds is vibrant and focused on the development of new synthetic methodologies and the discovery of novel bioactive molecules. rsc.orgrsc.org Synthetic chemists are actively exploring new reagents and catalytic systems for the efficient and selective introduction of fluorine into heterocyclic rings. researchgate.net A significant portion of this research is driven by the pharmaceutical industry, given that a substantial number of newly approved drugs contain a fluorinated heterocyclic motif. tandfonline.comnih.gov

In parallel, the synthetic utility of cyclohexanone (B45756) derivatives continues to be an area of active investigation. organic-chemistry.org Recent research has focused on the development of stereoselective methods for the functionalization of the cyclohexanone ring, allowing for the synthesis of chiral molecules with defined three-dimensional structures. mdpi.com Novel catalytic systems are being developed to achieve high levels of enantioselectivity in reactions involving cyclohexanone and its derivatives. researchgate.net

The convergence of these two research trajectories is leading to the synthesis of increasingly complex and functionally diverse molecules that combine the features of both fluorinated heterocycles and cyclohexanone scaffolds. These efforts are paving the way for the exploration of new chemical space and the discovery of compounds with novel properties and applications.

Research Gaps and Prospective Investigations for 4 3 Fluoropyrazin 2 Yl Cyclohexanone

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.innumberanalytics.comamazonaws.com This process of "disconnection" helps in identifying potential synthetic routes. ias.ac.in For this compound, the key disconnection is the C-C bond between the pyrazine ring and the cyclohexanone ring. This leads to two primary synthons: a nucleophilic cyclohexanone equivalent and an electrophilic fluoropyrazine equivalent, or vice versa.

A logical retrosynthetic approach would involve disconnecting the bond between the C4 of the cyclohexanone and the C2 of the pyrazine. This suggests a coupling reaction between a suitably functionalized fluoropyrazine and a cyclohexanone derivative. The fluoropyrazine precursor would need a leaving group (e.g., a halogen) at the 2-position to facilitate a cross-coupling reaction. The cyclohexanone precursor could be an enolate or an organometallic reagent.

Figure 1: Retrosynthetic Analysis of this compound

Target Molecule: this compound

Disconnection (C-C bond):

Precursor 1: 2-Halo-3-fluoropyrazine (X = Halogen)

Precursor 2: Cyclohexanone derivative (M = Metal or nucleophilic equivalent)

This retrosynthetic strategy forms the basis for the synthetic methodologies discussed in the following sections.

Precursor Synthesis Strategies

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors: the fluorinated pyrazine intermediate and the substituted cyclohexanone.

The synthesis of fluorinated heterocyclic compounds is a field of growing interest. rsc.orgijournals.cn The introduction of fluorine into a pyrazine ring can be achieved through various methods, including direct fluorination or by building the ring from fluorinated precursors.

Direct fluorination of a pre-existing pyrazine ring can be challenging due to the deactivating effect of the nitrogen atoms and potential for lack of regioselectivity. However, methods using reagents like Selectfluor have been developed for the fluorination of some heterocyclic systems. sci-hub.se

A more common approach is to construct the fluorinated pyrazine ring from acyclic, fluorinated building blocks. For instance, the condensation of a fluorinated 1,2-dicarbonyl compound with a 1,2-diamine is a classical method for pyrazine synthesis. The challenge lies in the synthesis of the requisite fluorinated starting materials.

Recent advances in the synthesis of fluorinated pyrazoles, which share some synthetic challenges with pyrazines, have highlighted methods such as [3+2] cycloaddition reactions and the condensation of fluorinated 1,3-dicarbonyl equivalents. sci-hub.se These strategies could potentially be adapted for the synthesis of fluorinated pyrazine intermediates.

Table 1: Selected Methods for the Synthesis of Fluorinated Heterocycles

MethodDescriptionKey ReagentsPotential Applicability to Fluorinated Pyrazines
Direct FluorinationIntroduction of a fluorine atom onto a pre-formed heterocyclic ring.Electrophilic fluorinating agents (e.g., Selectfluor)Potentially applicable, but regioselectivity can be a challenge.
CyclocondensationConstruction of the heterocyclic ring from acyclic precursors.Fluorinated 1,2-dicarbonyls, 1,2-diaminesA classical and often reliable method.
From Fluorinated Building BlocksUtilizing commercially available or readily synthesized small fluorinated molecules.VariousA versatile approach depending on the availability of starting materials.

Substituted cyclohexanones are versatile intermediates in organic synthesis. beilstein-journals.orgnih.govchemistryresearches.ir For the synthesis of this compound, a cyclohexanone precursor that can act as a nucleophile is required. This can be achieved by generating the enolate of cyclohexanone or by preparing an organometallic derivative.

The stereoselective synthesis of substituted cyclohexanones is also an area of active research, often employing methods like Michael additions or aldol (B89426) condensations. beilstein-journals.org While the target molecule in this article does not have a specified stereochemistry at the C4 position, these methods are crucial for the synthesis of more complex, chiral derivatives.

A practical route to a related bifunctional building block, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, was developed featuring an aldol condensation and subsequent transformations. acs.org This highlights the utility of classical organic reactions in preparing functionalized cyclohexanones.

Direct Synthetic Routes to this compound

With the precursors in hand, the final and critical step is the formation of the C-C bond between the pyrazine and cyclohexanone rings. Palladium-catalyzed cross-coupling reactions are powerful tools for this type of transformation.

The direct arylation of carbonyl compounds has been a significant focus of research. A palladium-catalyzed method for the direct γ-C(sp³)–H arylation of β-alkoxy cyclohexenones has been reported, demonstrating the feasibility of forming a C-C bond at the γ-position of a cyclohexenone system. rsc.org

A highly relevant approach involves the palladium-catalyzed α-arylation of esters followed by decarboxylation to yield 4-(heteroaryl)cyclohexanones. nih.gov This strategy was successfully applied to the synthesis of 4-(pyrazin-2-yl)cyclohexanone in high yield. nih.gov This method is particularly attractive as it provides a direct route to the desired 4-substituted cyclohexanone core.

Table 2: Palladium-Catalyzed Synthesis of 4-(Pyrazin-2-yl)cyclohexanone nih.gov

StepReactionReagents and ConditionsYield
1Palladium-catalyzed α-arylation2-Chloropyrazine, ethyl 4-oxocyclohexane-1-carboxylate, Pd catalyst, ligand, base-
2DecarboxylationAcid or base, heat85% (overall)

This two-step, one-pot procedure demonstrates a robust and scalable method for the synthesis of the core structure of the target molecule.

The presence of the fluorine atom on the pyrazine ring can influence the reactivity of the C-X bond in a cross-coupling reaction. Palladium-catalyzed couplings of fluoroalkylamines with aryl halides have been reported, indicating that C-N bond formation is feasible with fluorinated substrates. berkeley.edu Similarly, palladium-catalyzed C-H arylation of fluoroarenes has been demonstrated, showcasing the utility of these methods for creating C-C bonds with fluorinated aromatic compounds. chemrxiv.org

The coupling of a 2-halo-3-fluoropyrazine with a suitable cyclohexanone derivative, such as a cyclohexanone enolate or a related organometallic species, under palladium catalysis would be a direct approach to the target molecule. The choice of catalyst, ligand, and reaction conditions would be crucial to achieve high efficiency and selectivity. The electron-withdrawing nature of the pyrazine ring and the fluorine atom would likely activate the 2-position towards nucleophilic attack in a palladium-catalyzed cycle.

Multi-step Convergent and Divergent Synthetic Pathways

The construction of this compound can be approached through both convergent and divergent synthetic strategies. Each approach offers distinct advantages in terms of efficiency, flexibility, and the potential for analog synthesis.

Convergent Synthesis:

A plausible convergent synthesis could commence with the preparation of a suitable 2-halo-3-fluoropyrazine. For instance, 2-amino-3-chloropyrazine can be subjected to a diazotization reaction in the presence of a fluoride source, such as hydrogen fluoride-pyridine, to yield 2-chloro-3-fluoropyrazine. Concurrently, a protected derivative of 4-hydroxycyclohexanone, such as 1,4-dioxaspiro[4.5]decan-8-one, can be prepared.

The key coupling step would likely involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. nih.govtandfonline.com For a Suzuki coupling, the 2-chloro-3-fluoropyrazine could be coupled with a cyclohexanone-derived boronic acid or boronate ester. Alternatively, the pyrazine moiety could be converted to a boronic acid derivative and coupled with a halogenated cyclohexanone precursor. The final step would involve the deprotection of the ketone functionality to yield the target compound.

Divergent Synthesis:

A divergent synthetic strategy begins with a common intermediate that is subsequently modified to introduce the desired functional groups. This approach is particularly useful for generating a library of related compounds for structure-activity relationship studies.

A potential divergent pathway could start from a pre-functionalized pyrazine ring, such as 2-chloro-3-aminopyrazine. The amino group can be converted to a fluorine atom via a Sandmeyer-type reaction. The chloro substituent then serves as a handle for introducing the cyclohexanone moiety. This could be achieved through a cross-coupling reaction with a suitable cyclohexanone enolate or its equivalent.

Alternatively, the synthesis could diverge from a pyrazine-substituted cyclohexanone precursor. For example, 4-(pyrazin-2-yl)cyclohexanone could be synthesized first, and then the fluorine atom could be introduced onto the pyrazine ring in a later step. This would allow for the synthesis of various halogenated and otherwise functionalized analogs from a common intermediate.

Table 1: Comparison of Convergent and Divergent Synthetic Strategies

Feature Convergent Synthesis Divergent Synthesis
Overall Efficiency Often higher due to independent synthesis of fragments. Can be less efficient for a single target but advantageous for library synthesis.
Flexibility Allows for late-stage modification of either fragment. Enables the creation of diverse analogs from a common intermediate.
Key Reactions Cross-coupling reactions (e.g., Suzuki, Stille). nih.govtandfonline.com Functional group interconversions, late-stage fluorination.
Starting Materials Requires synthesis of two advanced intermediates. Begins with a simpler, common starting material.

Alternative and Emerging Synthetic Approaches

Recent advances in synthetic methodology offer new avenues for the construction of this compound, potentially leading to more efficient and sustainable processes.

The introduction of a fluorine atom onto a pyrazine ring is a critical step in the synthesis. While classical methods like the Balz-Schiemann reaction are established, modern fluorination techniques offer milder conditions and broader substrate scope.

Electrophilic Fluorination: Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) can be used for the direct fluorination of electron-rich pyrazine derivatives. mdpi.com This approach might be suitable for a late-stage fluorination strategy in a divergent synthesis.

Nucleophilic Fluorination: The displacement of a leaving group, such as a nitro or chloro group, by a fluoride source (e.g., KF, CsF) is a common method. rsc.org The reactivity of the pyrazine ring towards nucleophilic aromatic substitution is enhanced by the electron-withdrawing nature of the nitrogen atoms. thieme-connect.de

Radical Fluorination: Emerging radical fluorination methods offer novel pathways for C-H fluorination, potentially allowing for the direct introduction of fluorine onto an unsubstituted pyrazine ring, though regioselectivity can be a challenge. numberanalytics.com

The introduction of the pyrazinyl moiety at the 4-position of the cyclohexanone ring is another key transformation. Modern organic synthesis provides several powerful tools for this purpose.

Transition Metal-Catalyzed Cross-Coupling: As mentioned earlier, reactions like the Suzuki, Negishi, and Buchwald-Hartwig couplings are highly effective for forming C-C bonds between aryl/heteroaryl halides and organometallic reagents derived from cyclohexanone. researchgate.net

Enolate Chemistry: The direct reaction of a cyclohexanone enolate with a suitably activated fluoropyrazine derivative, such as one bearing a good leaving group, could be a straightforward approach.

Radical Addition Reactions: Photoredox catalysis has enabled the development of novel radical-based methods for the functionalization of ketones. A radical derived from a fluoropyrazine precursor could potentially be added to the cyclohexanone ring.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. For the key synthetic steps, several parameters can be systematically varied.

For a palladium-catalyzed cross-coupling reaction, the following factors are critical:

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the ligand (e.g., phosphine-based, N-heterocyclic carbene-based) can significantly impact the reaction efficiency. researchgate.net

Base and Solvent: The selection of an appropriate base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) and solvent system is essential for the catalytic cycle to proceed efficiently.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion without promoting side reactions or decomposition of the product.

Table 2: Parameters for Optimization of a Suzuki Cross-Coupling Reaction

Parameter Variables Desired Outcome
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) High catalytic turnover, low catalyst loading.
Ligand SPhos, XPhos, Buchwald ligands Enhanced catalyst stability and reactivity.
Base K₂CO₃, K₃PO₄, CsF Efficient transmetalation and catalyst regeneration.
Solvent Toluene, Dioxane, DMF, Acetonitrile Good solubility of reactants, compatibility with reagents.
Temperature Room temperature to reflux Optimal rate of reaction with minimal side products.

| Reactant Ratio | Stoichiometric or slight excess of one reactant | Complete consumption of the limiting reagent. |

Systematic screening of these parameters, often aided by design of experiment (DoE) methodologies, can lead to the identification of the optimal conditions for the synthesis of this compound.

Green Chemistry Metrics and Sustainable Synthetic Practices for the Compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com Applying these principles to the synthesis of this compound can lead to more environmentally benign and economically viable routes.

Key green chemistry metrics to consider include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product. A lower E-factor indicates a greener process.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. Minimizing PMI is a key goal in green process development.

To enhance the greenness of the synthesis, several strategies can be employed:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons and aprotic polar solvents with more benign alternatives such as water, ethanol, or supercritical fluids. nih.gov

Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. rsc.org Biocatalysis, using enzymes, can offer high selectivity and operate under environmentally friendly conditions. nih.govnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

By integrating these green chemistry principles and metrics into the design and optimization of the synthetic route, the environmental impact of producing this compound can be significantly minimized. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Specific ¹H NMR spectral data for this compound is not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Specific ¹³C NMR spectral data for this compound is not available in the reviewed literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

Specific ¹⁹F NMR spectral data for this compound is not available in the reviewed literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Specific 2D NMR data for this compound is not available in the reviewed literature.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data for this compound is not available in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint based on the inelastic scattering of monochromatic light. The analysis of this compound reveals characteristic bands corresponding to its distinct structural components: the fluoropyrazine ring and the cyclohexanone moiety.

The pyrazine ring vibrations are expected to be prominent in the spectrum. nih.gov Aromatic ring stretching modes typically appear in the 1400-1650 cm⁻¹ region. For pyrazine and its derivatives, key bands include ring breathing modes, which are often strong in Raman spectra, appearing around 1020 cm⁻¹. nih.govresearchgate.net The C-H stretching vibrations of the aromatic ring are anticipated in the 3000-3100 cm⁻¹ range.

The cyclohexanone ring contributes several characteristic signals. The most notable is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong band in the region of 1700-1725 cm⁻¹. The aliphatic C-H stretching vibrations from the cyclohexyl group are expected in the 2850-3000 cm⁻¹ range. bas.bg Furthermore, the spectrum would contain a complex series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-C stretching, CH₂ scissoring, wagging, and twisting modes of the saturated ring. The carbon-fluorine (C-F) stretching vibration is also anticipated, typically found in the 1000-1350 cm⁻¹ range.

Table 1: Predicted FT-Raman Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentStructural Unit
~3050Aromatic C-H StretchFluoropyrazine
~2940, ~2860Aliphatic C-H StretchCyclohexanone
~1715C=O StretchCyclohexanone
~1550-1600Pyrazine Ring Stretch (C=C, C=N)Fluoropyrazine
~1450CH₂ ScissoringCyclohexanone
~1100-1250C-F StretchFluoropyrazine
~1020Pyrazine Ring BreathingFluoropyrazine

Electronic Absorption Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by electronic transitions within the fluoropyrazine chromophore.

Pyrazine itself exhibits two main absorption regions: a weak, long-wavelength band around 320 nm due to a symmetry-forbidden n→π* transition, and a stronger band around 260-280 nm attributed to a π→π* transition. aip.orgaip.orgnist.gov The n→π* transition involves the excitation of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital. The π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

For this compound, the substitution on the pyrazine ring is expected to influence these transitions. The fluorine atom and the cyclohexanone group may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift). The cyclohexanone moiety itself has a very weak n→π* transition associated with the carbonyl group, typically appearing around 280-300 nm, which would likely be masked by the more intense absorptions of the pyrazine ring. chemwhat.com The solvent can also influence the spectrum; polar solvents tend to cause a blue shift (to shorter wavelengths) in n→π* transitions. montana.edumontana.edu

Table 2: Predicted UV-Vis Absorption Data for this compound

Approximate λmax (nm)Molar Absorptivity (ε)Electronic TransitionChromophore
~320-330Lown → πFluoropyrazine
~260-270Highπ → πFluoropyrazine
~280-300Very Lown → π*Cyclohexanone

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₁FN₂O. The experimentally measured monoisotopic mass should closely match the theoretically calculated value, typically within a few parts per million (ppm), providing unambiguous confirmation of the compound's elemental formula.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₁FN₂O
Calculated Monoisotopic Mass194.08554 u
Expected Ion (e.g., [M+H]⁺)195.09332 u

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for assessing purity and identifying compounds based on their fragmentation patterns. nih.gov Upon electron ionization (EI), this compound would produce a molecular ion (M⁺) peak, followed by a series of fragment ions.

The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl group of the cyclohexanone ring, leading to the loss of CO (28 u) or other fragments. libretexts.org

Cleavage of the bond between the cyclohexanone and pyrazine rings, generating ions corresponding to each ring system.

Fragmentation of the pyrazine ring , which for alkylpyrazines often involves cleavage of the side chain or loss of neutral molecules like HCN (27 u). researchgate.net

Ring-opening reactions within the cyclohexanone moiety, a common pathway for cyclic alkanes and ketones. whitman.edunih.gov

The resulting mass spectrum serves as a molecular fingerprint that can be used for structural confirmation and identification.

Table 4: Plausible GC-MS Fragmentation Pattern for this compound

m/zProposed Fragment IonPossible Neutral Loss
194[C₁₀H₁₁FN₂O]⁺Molecular Ion (M⁺)
166[M - CO]⁺CO
139[M - C₃H₅O]⁺C₃H₅O (from cyclohexanone)
111[C₅H₄FN₂]⁺C₅H₇O (cyclohexanone radical)
97[C₄H₂FN₂]⁺ or [C₆H₉O]⁺C₆H₉O or C₄H₂FN₂

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org While a specific crystal structure for this compound is not publicly available, the technique would reveal precise details about its molecular conformation and intermolecular interactions.

Based on studies of related 4-substituted cyclohexanones, the cyclohexanone ring is expected to adopt a stable chair conformation. researchgate.net The bulky fluoropyrazinyl substituent at the C4 position would strongly prefer to occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions.

The analysis would also determine the relative orientation of the fluoropyrazine ring with respect to the cyclohexanone ring, defined by the torsion angle of the C-C bond connecting them. In the solid state, the packing of molecules would be governed by intermolecular forces. Potential interactions could include weak C-H···O or C-H···N hydrogen bonds involving the ketone oxygen and pyrazine nitrogens, respectively. Additionally, π-π stacking interactions between the aromatic pyrazine rings of adjacent molecules might play a role in stabilizing the crystal lattice. researchgate.net

Table 5: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~6.0
c (Å)~15.0
β (°)~95
Z (molecules/unit cell)4

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for the compound this compound or its direct derivatives. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific bond lengths and angles determined by this method, are not available in the public domain at this time.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the unambiguous determination of molecular structure, conformation, and intermolecular interactions.

While experimental data for this compound is not currently available, future research in this area would be of significant interest to the scientific community. Such studies would provide crucial insights into the solid-state structure of this molecule, confirming the connectivity of the fluoropyrazine and cyclohexanone rings and detailing the conformational preferences of the cyclohexyl group. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the material's bulk properties.

Should crystallographic data for this compound or its derivatives be published in the future, it would be anticipated to include detailed tables of crystallographic parameters, atomic coordinates, and selected geometric parameters.

In-depth Computational Analysis of this compound Remains Elusive

A comprehensive review of published scientific literature reveals a notable absence of specific computational and theoretical investigations focused on the chemical compound this compound. Despite the growing application of computational chemistry in characterizing novel molecules, this particular compound does not appear to have been the subject of dedicated studies regarding its molecular geometry, electronic structure, or conformational landscape.

Therefore, it is not possible to provide detailed research findings, data tables, or specific analyses as requested for the outlined sections. The generation of a scientifically accurate article on this topic is contingent upon the existence of primary research data, which is currently unavailable in the public domain.

While general principles of computational chemistry could be discussed, applying them to this compound without specific published research would amount to speculation. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for such investigations, typically providing insights into the electronic and structural properties of molecules.

For any given molecule, a typical computational study would involve:

Quantum Chemical Calculations: Using methods like DFT with specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties.

Analysis of Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for understanding a molecule's chemical reactivity and stability. Furthermore, mapping the electrostatic potential surface helps identify regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attacks.

Conformational Analysis: Particularly for a molecule containing a flexible cyclohexanone ring, this analysis would identify the most stable chair, boat, or twist-boat conformations and the energy barriers between them. The position of the bulky fluoropyrazinyl substituent (axial vs. equatorial) would be a key aspect of such an investigation.

However, without specific studies on this compound, any data for these properties remains undetermined. The execution of these theoretical calculations is necessary to produce the detailed findings required for the requested article.

Vibrational Frequency Calculations and Spectroscopic Correlation

The vibrational spectrum of this compound is predicted to be a composite of the characteristic modes of the substituted pyrazine ring and the cyclohexanone moiety. Density Functional Theory (DFT) calculations are a powerful tool for predicting vibrational frequencies. For a molecule of this complexity, a combination of theoretical data from simpler, related compounds provides a solid foundation for spectral assignment.

The primary vibrational modes of interest can be categorized into those arising from the 3-fluoropyrazine ring, the cyclohexanone ring, and the C-C bond linking these two structures.

3-Fluoropyrazine Moiety: The vibrational modes of the 3-fluoropyrazine ring are analogous to those of substituted pyrazines and fluorinated aromatic systems. Key vibrations include C-H stretching, C-N stretching within the pyrazine ring, ring breathing modes, and the C-F stretching vibration. Theoretical calculations on similar molecules, such as 3-fluoropyridine, show that the C-F stretching frequency is influenced by the electronic environment of the aromatic ring. It is anticipated that the C-F stretching vibration in this compound will appear in the typical range for fluoroaromatic compounds. The pyrazine ring itself will exhibit a series of characteristic stretching and deformation modes.

Cyclohexanone Moiety: The cyclohexanone ring has several characteristic vibrational modes, the most prominent being the C=O stretching frequency. For cyclohexanone, this is a strong absorption in the infrared spectrum. The presence of the bulky 3-fluoropyrazin-2-yl substituent at the 4-position is expected to have a minor electronic effect on the carbonyl group, thus the C=O stretching frequency should be in a region typical for substituted cyclohexanones. Other significant vibrations include the C-H stretching of the methylene (B1212753) groups and various bending, scissoring, and rocking motions of the cyclohexyl ring.

A hypothetical table of the most characteristic calculated vibrational frequencies for this compound, based on DFT calculations of analogous compounds, is presented below. These values are unscaled and represent a theoretical prediction.

Frequency (cm⁻¹) Vibrational Mode Description
3100-3000ν(C-H)Aromatic C-H stretching (pyrazine ring)
2950-2850ν(C-H)Aliphatic C-H stretching (cyclohexanone ring)
1715-1700ν(C=O)Carbonyl stretching
1600-1550ν(C=C), ν(C=N)Aromatic ring stretching
1450-1400δ(CH₂)Methylene scissoring (cyclohexanone ring)
1250-1150ν(C-F)Carbon-fluorine stretching
1100-1000Ring BreathingPyrazine ring breathing mode
850-800γ(C-H)Out-of-plane C-H bending (pyrazine ring)

These theoretical frequencies would need to be correlated with experimental infrared (IR) and Raman spectra for a complete vibrational assignment. The intensities of the bands in the experimental spectra would also provide crucial information for the assignment, with the C=O stretch expected to be one of the most intense bands in the IR spectrum.

Theoretical Insights into Reaction Mechanisms Relevant to this compound

The reactivity of this compound can be understood by considering the distinct chemical properties of its two main components. The 3-fluoropyrazine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, while the cyclohexanone ring can undergo reactions at the carbonyl group and the adjacent α-carbons.

Reactions at the 3-Fluoropyrazine Ring: The fluorine atom on the pyrazine ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine nitrogens enhances the electrophilicity of the carbon atoms in the ring, facilitating the attack of nucleophiles. Theoretical studies on the SNAr reactions of fluorinated nitrogen heterocycles have shown that the reaction proceeds through a Meisenheimer-like intermediate. The stability of this intermediate is a key factor in determining the reaction rate. Computational modeling could be used to calculate the activation energy for the substitution of the fluorine atom by various nucleophiles, providing insight into the feasibility and regioselectivity of such reactions.

Reactions at the Cyclohexanone Moiety: The cyclohexanone ring offers several avenues for chemical transformation. The carbonyl group can be targeted by nucleophiles in addition reactions or can be reduced to an alcohol. The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate. The formation of this enolate is a critical step in many reactions, such as aldol condensations and α-alkylation. Theoretical calculations can be employed to determine the pKa of the α-protons and to study the thermodynamics and kinetics of enolate formation. The presence of the pyrazine substituent at the 4-position is not expected to significantly influence the acidity of the α-protons through electronic effects, but it may have a steric influence on the approach of reagents.

Reactions at the Cyclohexanone Carbonyl Group

The carbonyl group of the cyclohexanone moiety is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations to form imines and related derivatives, as well as reduction and oxidation reactions.

Nucleophilic Addition Reactions

The facial selectivity of nucleophilic additions to substituted cyclohexanones has been a subject of extensive study. The stereoselectivity is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of coordinating cations. academie-sciences.fr Computational studies on 4-substituted cyclohexanones have provided insights into predicting the facial selectivity based on the geometrical changes upon cation-carbonyl complexation.

Table 1: Examples of Nucleophilic Addition to 4-Substituted Cyclohexanones

Nucleophile Substrate Product (Major Diastereomer) Diastereomeric Ratio (axial:equatorial) Reference
NaBH4 4-tert-Butylcyclohexanone trans-4-tert-Butylcyclohexanol 86:14 academie-sciences.fr
CH3Li 4-tert-Butylcyclohexanone cis-1-Methyl-4-tert-butylcyclohexanol 25:75

Note: The data in this table is based on analogous reactions with substituted cyclohexanones and is intended to be representative.

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound can readily undergo condensation reactions with primary amines and their derivatives, such as hydroxylamine and hydrazine, to form imines, oximes, and hydrazones, respectively. These reactions are typically catalyzed by acid and involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.orgresearchgate.net

The formation of oximes from alicyclic ketones, including cyclohexanone, is a well-established transformation. arpgweb.com These reactions are often carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base. arpgweb.com The synthesis of oximes can also be achieved under solvent-free conditions using grindstone chemistry, offering an environmentally friendly approach. nih.gov

Table 2: Formation of Imines, Oximes, and Hydrazones from Cyclohexanone Derivatives

Reagent Substrate Product Typical Conditions Reference
Methylamine/H+ Cyclohexanone N-Methylcyclohexanimine Mildly acidic, removal of water wikipedia.org
Hydroxylamine HCl Cyclohexanone Cyclohexanone oxime Base, alcohol solvent wikipedia.orgarpgweb.com

Note: The data in this table is based on general reactions of cyclohexanone and is intended to be illustrative for the target compound.

Reductions and Oxidations

The carbonyl group of the cyclohexanone ring can be reduced to a hydroxyl group, yielding the corresponding cyclohexanol derivative. The stereoselectivity of this reduction is a key consideration, as it can lead to the formation of cis and trans diastereomers. The choice of reducing agent plays a crucial role in determining the stereochemical outcome. Bulky reducing agents tend to favor equatorial attack, leading to the axial alcohol, while smaller reducing agents may favor axial attack, resulting in the equatorial alcohol.

Conversely, the cyclohexanone ring can be a precursor for oxidation reactions. For instance, oxidation of cyclohexanone can lead to the formation of dicarboxylic acids, such as adipic acid, through cleavage of the ring.

Functionalization of the Cyclohexane Ring

Beyond reactions at the carbonyl group, the cyclohexane ring itself can be functionalized, primarily at the alpha-positions to the carbonyl group. Stereoselective transformations on the cyclohexane moiety are also of significant interest for the synthesis of complex molecular architectures.

Alpha-Derivatization Reactions

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. The regioselectivity of enolate formation and the stereoselectivity of the subsequent alkylation are important considerations in these reactions. ubc.canih.gov

The alkylation of conformationally rigid cyclohexanone enolates often shows a preference for axial attack of the electrophile. ubc.ca This stereochemical preference can be exploited to control the stereochemistry of the newly formed stereocenter. Palladium-catalyzed asymmetric allylic alkylation of cyclohexanone enolates is a powerful method for the enantioselective formation of C-C bonds at the α-position. orgsyn.org

Table 3: Examples of Alpha-Alkylation of Cyclohexanone Derivatives

Base/Electrophile Substrate Product Stereoselectivity Reference
LDA / CH3I 4-tert-Butylcyclohexanone trans-2-Methyl-4-tert-butylcyclohexanone Axial attack favored ubc.ca

Note: The data in this table is based on analogous reactions with substituted cyclohexanones and is intended to be representative.

Stereoselective Transformations on the Cyclohexane Moiety

The cyclohexane ring provides a scaffold for various stereoselective transformations. The conformational rigidity of the ring, influenced by the bulky 4-(3-fluoropyrazin-2-yl) substituent, can be utilized to control the stereochemical outcome of reactions. For example, diastereoselective synthesis of highly substituted cyclohexanones can be achieved through cascade Michael reactions. nih.govnih.gov

The stereochemistry of nucleophilic addition to the carbonyl group is a well-studied aspect of cyclohexanone chemistry, with the outcome depending on a delicate balance of steric and electronic effects. researchgate.netacs.orgacs.org These principles can be applied to predict and control the formation of specific stereoisomers of derivatives of this compound.

Mechanistic Studies of Key Chemical Reactions Involving 4 3 Fluoropyrazin 2 Yl Cyclohexanone

Elucidation of Reaction Pathways in Synthetic Processes

The synthesis of 4-(3-Fluoropyrazin-2-yl)cyclohexanone and its subsequent transformations are governed by a series of well-defined reaction pathways. While specific literature on this exact molecule is sparse, analogous syntheses of related aryl and heteroaryl cyclohexanones provide a framework for understanding its formation. A common synthetic route to 4-arylcyclohexanones involves the Michael addition of a nucleophile to a cyclohexenone, followed by trapping of the resulting enolate.

Another potential pathway involves the palladium-catalyzed cross-coupling reaction between a protected 4-oxocyclohexyl triflate or halide and a (3-fluoropyrazin-2-yl)boronic acid (Suzuki coupling) or a (3-fluoropyrazin-2-yl)stannane (Stille coupling). The catalytic cycle for these reactions is well-established, involving oxidative addition, transmetalation, and reductive elimination steps.

Kinetic and Thermodynamic Considerations in Compound Transformations

The transformation of this compound into its various derivatives is governed by both kinetic and thermodynamic principles. The relative stability of reactants, intermediates, transition states, and products determines the feasibility and outcome of a reaction.

For instance, in the reduction of the ketone functionality to an alcohol, the choice of reducing agent and reaction conditions can lead to either the thermodynamically more stable equatorial alcohol or the kinetically favored axial alcohol. The energy barrier for the approach of the hydride reagent to the carbonyl carbon dictates the kinetic product, while the relative energies of the final alcohol isomers determine the thermodynamic product.

TransformationKinetic ProductThermodynamic ProductControlling Factor
Ketone ReductionAxial AlcoholEquatorial AlcoholSteric hindrance of the reducing agent
Enolate FormationLess substituted enolateMore substituted enolateBase strength and temperature

Role of Catalysis in Reactions of this compound

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound. Both acid and base catalysis are instrumental in reactions involving the carbonyl group, such as enol and enolate formation, which are key steps in many derivatization reactions.

For example, the aldol (B89426) condensation of this compound with an aldehyde or another ketone can be catalyzed by either an acid or a base. In base-catalyzed aldol reactions, the catalyst deprotonates the α-carbon to form a nucleophilic enolate. In acid-catalyzed reactions, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Furthermore, transition metal catalysis is essential for cross-coupling reactions to form C-C or C-N bonds at the pyrazine (B50134) ring or the cyclohexanone (B45756) scaffold. Palladium catalysts, for instance, are widely used to facilitate these transformations with high efficiency and functional group tolerance.

Reaction TypeCatalystRole of Catalyst
Aldol CondensationAcid or BaseActivates the carbonyl group or generates the enolate
Suzuki CouplingPalladium ComplexFacilitates oxidative addition, transmetalation, and reductive elimination
HydrogenationPlatinum/Palladium on CarbonProvides a surface for the adsorption of hydrogen and the substrate

Stereochemical Control and Regioselectivity in Derivatization Reactions

The three-dimensional arrangement of atoms in molecules, or stereochemistry, is a critical aspect of chemical synthesis, particularly in the preparation of biologically active compounds. For this compound, controlling the stereochemistry during derivatization reactions is essential for obtaining specific isomers with desired properties.

Reactions at the carbonyl group, such as nucleophilic addition, can lead to the formation of new stereocenters. The use of chiral catalysts or auxiliaries can direct the reaction to favor the formation of one enantiomer or diastereomer over the other. For example, asymmetric hydrogenation of the ketone can yield a specific enantiomer of the corresponding alcohol.

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is also a key consideration. In this compound, reactions can occur at the ketone, the α-carbons, or the pyrazine ring. The choice of reagents and reaction conditions can direct the transformation to the desired position. For instance, electrophilic aromatic substitution on the pyrazine ring would be directed by the electronic effects of the fluorine and cyclohexanone substituents.

ReactionStereochemical OutcomeRegioselective Outcome
Asymmetric ReductionEnantiomerically enriched alcoholReaction at the carbonyl group
Enolate AlkylationDiastereoselective addition to the enolateReaction at the α-carbon
Electrophilic Aromatic SubstitutionNot applicablePosition on the pyrazine ring

Future Research Directions and Synthetic Utility of 4 3 Fluoropyrazin 2 Yl Cyclohexanone

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 4-(3-Fluoropyrazin-2-yl)cyclohexanone is not yet widely documented, presenting a significant opportunity for methodological development. Future research will likely focus on convergent and efficient strategies that allow for rapid access to this scaffold and its analogues.

One promising approach involves the use of modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, or Negishi couplings, are powerful tools for the formation of carbon-carbon bonds. rsc.org A hypothetical and efficient synthetic route could involve the coupling of a metallated cyclohexanone (B45756) derivative with 2-halo-3-fluoropyrazine. The choice of catalyst, ligand, and reaction conditions would be critical to optimize the yield and minimize side reactions.

Alternatively, a strategy centered on nucleophilic aromatic substitution (SNAr) could be employed. The electron-deficient nature of the fluoropyrazine ring, enhanced by the electronegative fluorine atom, makes it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com A cyclohexanone enolate or a related synthetic equivalent could serve as the nucleophile to displace a suitable leaving group on the pyrazine (B50134) ring. The fluorine atom itself can act as a leaving group in some SNAr reactions, although its displacement would depend on the specific reaction conditions and the presence of other activating groups. libretexts.org

Future investigations should also explore cascade reactions that can construct the core structure in a single step from simpler starting materials. researchgate.net Such an approach would significantly improve the atom and step economy of the synthesis, making the compound more accessible for further studies.

Table 1: Proposed Synthetic Strategies for this compound

StrategyKey ReagentsPotential AdvantagesKey Challenges
Palladium-Catalyzed Cross-Coupling2-halo-3-fluoropyrazine, organometallic cyclohexanone derivative, Pd catalystHigh functional group tolerance, well-established methodology. scispace.comCatalyst cost and removal, optimization of reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)2,3-dihalopyrazine or 3-fluoro-2-halopyrazine, cyclohexanone enolateTransition-metal-free, potentially lower cost. nih.govRegioselectivity, potential for side reactions.
Cascade AnnulationAcyclic precursorsHigh step and atom economy, rapid assembly of the core structure.Requires careful design of precursors, optimization can be complex.

Development of Advanced Functional Materials Utilizing the Compound Scaffold

The fluorine substituent can introduce beneficial properties such as enhanced thermal stability and altered electronic characteristics. Furthermore, the cyclohexanone ring provides a handle for further functionalization, allowing for the incorporation of other groups that can tune the material's properties. For example, polymerization through the ketone group could lead to novel polymers with interesting optical or electronic properties. Research in this area could focus on synthesizing and characterizing such materials, and evaluating their performance in applications like gas storage, separation, or sensing.

Catalytic Applications of Derivatives

The core structure of this compound can be modified to create novel ligands for catalysis. The pyrazine nitrogen atoms can coordinate to transition metals, and the cyclohexanone ring can be functionalized to introduce chirality or other desired features. For instance, reduction of the ketone to an alcohol followed by derivatization could lead to chiral amino alcohol ligands.

These new ligands could be screened for their efficacy in a variety of catalytic transformations, including asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The electronic influence of the fluoropyrazine ring could modulate the catalytic activity and selectivity of the metal center in novel ways. The development of such catalysts could have significant implications for the fine chemicals and pharmaceutical industries. tandfonline.com

Integration into Complex Molecular Systems and Natural Product Synthesis Analogues

The cyclohexanone moiety is a common structural motif in a wide range of natural products. elsevierpure.com As such, this compound could serve as a versatile building block for the synthesis of complex molecules and analogues of natural products. The ketone functionality allows for a wide array of transformations, including aldol (B89426) reactions, Michael additions, and Wittig reactions, enabling the construction of more elaborate molecular architectures. nih.gov

The incorporation of the fluoropyrazine unit into these structures could lead to novel compounds with interesting biological activities. Pyrazine derivatives are known to exhibit a broad spectrum of pharmacological effects, and the introduction of this heterocycle into a natural product scaffold could result in enhanced potency or a modified mechanism of action. nih.gov Future research could involve the use of this compound in the total synthesis of complex targets or in the creation of libraries of novel compounds for biological screening. The ability to create highly functionalized cyclohexanes with multiple stereocenters from cyclohexanone precursors is a well-established strategy in natural product synthesis. elsevierpure.comgoettingen-research-online.de

Table 2: Potential Transformations of the Cyclohexanone Moiety

Reaction TypeReagentsResulting Functional Group/Structure
Aldol CondensationAldehyde/Ketone, Base/Acidα,β-Unsaturated ketone
Wittig ReactionPhosphonium ylideAlkene
Baeyer-Villiger OxidationPeroxy acidLactone
Reductive AminationAmine, Reducing agentAmine
Grignard ReactionOrganomagnesium halideTertiary alcohol

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3-Fluoropyrazin-2-yl)cyclohexanone with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging palladium-catalyzed hydrogenation or coupling strategies. For example, cyclohexanone derivatives can be functionalized via nucleophilic substitution or condensation reactions. A Pd@mpg-C₃N₄ catalyst (used in phenol hydrogenation to cyclohexanone ) may be adapted for selective fluoropyrazine incorporation. Post-synthetic purification via column chromatography or recrystallization ensures high purity. Reaction conditions (e.g., solvent polarity, temperature) should be optimized using Design of Experiments (DoE) principles .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm fluoropyrazine substitution and cyclohexanone conformation.
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions.
  • Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G** level (as in cyclohexanone reduction studies ) to predict electronic properties and reactive sites.
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Q. What factors influence the stability of this compound under different storage conditions?

Methodological Answer: Stability is affected by:

  • Light and Oxygen : Autoxidation pathways observed in cyclohexanone derivatives suggest storage in amber vials under inert gas (N₂/Ar).
  • Temperature : Long-term storage at –20°C minimizes thermal degradation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce keto-enol tautomerization. Stability assays using HPLC or GC-MS are recommended for validation.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the fluoropyrazine substituent in nucleophilic reactions?

Methodological Answer: DFT calculations can map potential energy surfaces for transition states. For example:

  • Electrophilic Substitution : Analyze charge distribution to identify reactive positions on the pyrazine ring.
  • Steric Effects : Simulate axial/equatorial attack trajectories on the cyclohexanone moiety, as demonstrated in lithium aluminum hydride reduction studies .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to account for solvation energy barriers.

Q. What experimental design strategies are recommended for optimizing reaction conditions involving this compound?

Methodological Answer: Adopt a Box-Behnken Design (BBD) to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For a three-factor system:

  • Response Surface Methodology (RSM) identifies non-linear relationships.
  • Central Composite Designs refine optimal conditions near predicted maxima.
    Example: Optimize Suzuki-Miyaura coupling efficiency by varying Pd catalyst (0.5–2 mol%), base (K₂CO₃ vs. Cs₂CO₃), and reaction time (12–24 h).

Q. How can researchers resolve contradictions in stereochemical outcomes from different synthetic methods?

Methodological Answer:

  • Transition State Analysis : Compare axial vs. equatorial attack pathways using DFT (as in cyclohexanone reductions ).
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps to distinguish electronic vs. steric control.
  • Cross-Validation : Replicate reactions under standardized conditions (solvent, catalyst batch) to isolate method-dependent variables.

Q. What are the mechanisms underlying unexpected byproduct formation during reactions of this compound?

Methodological Answer: Byproducts may arise from:

  • Radical Pathways : Cyclohexanone autoxidation generates cyclohexoxy radicals, leading to β-scission and formyl intermediates .
  • Solvent Cage Effects : Trapped intermediates in viscous solvents undergo recombination (e.g., dimerization) .
  • Hydrogen Bonding : Fluoropyrazine’s electron-withdrawing nature may stabilize enolate intermediates, promoting aldol condensation. Use radical scavengers (e.g., BHT) or low-temperature ESR to detect transient species.

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